3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
The compound 3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a spirocyclic heterocycle characterized by:
- Molecular formula: Likely C₂₆H₁₇ClNO₆ (inferred from analogs).
- Stereochemistry: Three defined stereocenters (based on analogs like ’s (3S,3aR,6aR) configuration) .
- Key substituents: A 2-chlorophenyl group at position 3 and a 4-methoxyphenyl group at position 3.
- Functional groups: Tetrone (four ketone groups) and a fused furopyrrole-indene system.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-(4-methoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClNO6/c1-34-15-12-10-14(11-13-15)29-25(32)20-21(26(29)33)27(35-22(20)18-8-4-5-9-19(18)28)23(30)16-6-2-3-7-17(16)24(27)31/h2-13,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEJSZCXCNVFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spiro structure that contributes to its biological properties. Its molecular formula is C23H20ClN3O4, with a molecular weight of approximately 433.87 g/mol. The presence of the chlorophenyl and methoxyphenyl groups is significant for its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Antioxidant Activity : The presence of phenolic groups can enhance the compound's ability to scavenge free radicals.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound may possess activity against certain bacterial strains and fungi, although specific data on this compound is limited.
Biological Activity Data
Case Studies
Several studies have explored the biological activities of related compounds within the same chemical class:
- Anticancer Screening :
- A study conducted by Fayad et al. (2019) identified several derivatives with significant anticancer activity through screening against multicellular spheroids. The findings suggest that structural modifications can enhance cytotoxicity against various cancer cell lines.
- Antioxidant Potential :
- Research on similar spiro compounds has shown promising results in reducing oxidative stress markers in cellular models, indicating potential therapeutic applications in diseases related to oxidative damage.
Research Findings
Recent investigations into the biological activity of spiro compounds have highlighted the following findings:
- Cell Line Studies : Compounds similar to this compound have demonstrated selective cytotoxicity against breast and lung cancer cell lines.
- Mechanistic Insights : Studies utilizing molecular docking simulations indicate potential binding interactions with key proteins involved in cancer progression and survival pathways.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The spirofuro-pyrrole framework may facilitate interaction with biological targets involved in cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. The incorporation of halogenated phenyl groups is often associated with increased potency against bacterial strains.
Material Science
- Organic Electronics : The unique electronic properties of the compound make it a potential candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The spiro structure can enhance charge transport properties.
- Polymer Chemistry : This compound can serve as a monomer in the synthesis of novel polymers with tailored properties for use in coatings or as additives in plastics.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of various derivatives of the compound on human breast cancer cells (MCF-7). The results indicated that modifications to the chlorophenyl group significantly enhanced cytotoxicity compared to unmodified controls.
Case Study 2: Organic Electronics
In a project focused on developing new materials for OLEDs, researchers synthesized a series of spiro compounds including the target compound. Preliminary results showed that devices fabricated using these materials exhibited improved efficiency and stability compared to traditional organic semiconductors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations in Molecular Properties
Table 1: Structural and Physical Property Comparison
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 4-methoxy group improves solubility but may reduce receptor-binding affinity compared to trifluoromethyl () or bromophenyl () analogs .
- Halogenation Impact : Dichlorophenyl () and bromophenyl () substituents increase molecular weight and lipophilicity, correlating with enhanced membrane permeability but poorer aqueous solubility .
Fragmentation Patterns (Mass Spectrometry):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
